1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1354705-45-5
VCID: VC7945159
InChI: InChI=1S/C6H8IN3O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3H2,1-2H3
SMILES: CCN1C(=C(C(=N1)[N+](=O)[O-])I)C
Molecular Formula: C6H8IN3O2
Molecular Weight: 281.05

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole

CAS No.: 1354705-45-5

Cat. No.: VC7945159

Molecular Formula: C6H8IN3O2

Molecular Weight: 281.05

* For research use only. Not for human or veterinary use.

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole - 1354705-45-5

Specification

CAS No. 1354705-45-5
Molecular Formula C6H8IN3O2
Molecular Weight 281.05
IUPAC Name 1-ethyl-4-iodo-5-methyl-3-nitropyrazole
Standard InChI InChI=1S/C6H8IN3O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3H2,1-2H3
Standard InChI Key XRLBFWFNQSSWTJ-UHFFFAOYSA-N
SMILES CCN1C(=C(C(=N1)[N+](=O)[O-])I)C
Canonical SMILES CCN1C(=C(C(=N1)[N+](=O)[O-])I)C

Introduction

1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, and they are known for their diverse biological activities and applications in pharmaceuticals and materials science. This specific compound is characterized by its ethyl, iodo, methyl, and nitro substituents, which contribute to its unique chemical and physical properties.

Synthesis and Preparation

The synthesis of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, pyrazoles are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. The introduction of iodo, methyl, and nitro groups can be achieved through subsequent substitution reactions.

Applications and Potential Uses

Given its structural features, 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole could serve as a precursor or intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science. The compound's iodine substituent makes it a candidate for further modification through cross-coupling reactions, which are common in organic synthesis.

Safety and Handling

Handling of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole requires caution due to its potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols when working with this compound, including the use of protective equipment and proper ventilation.

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